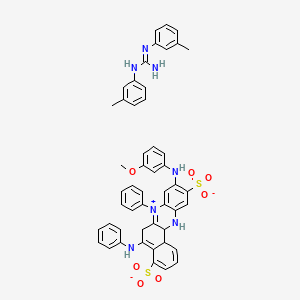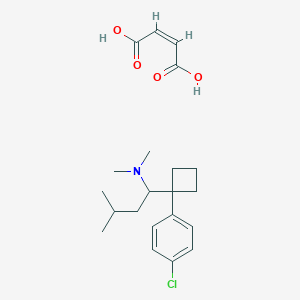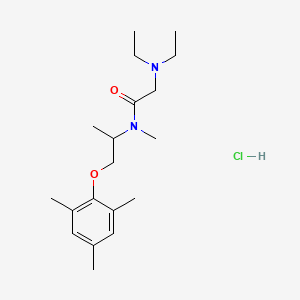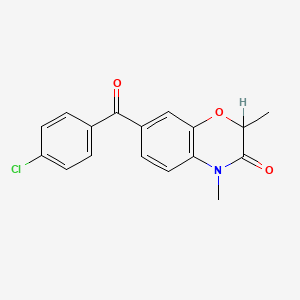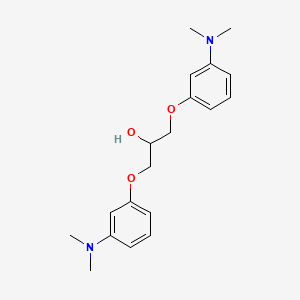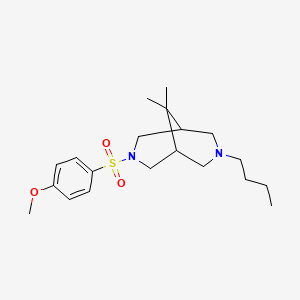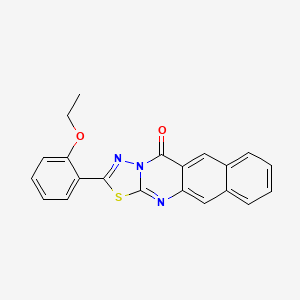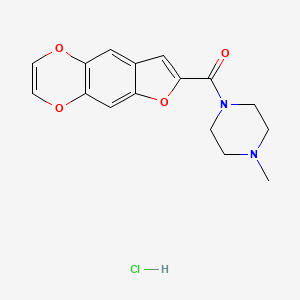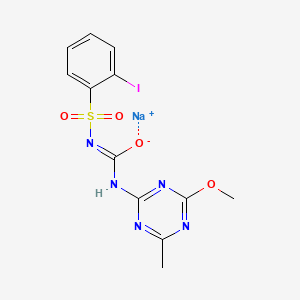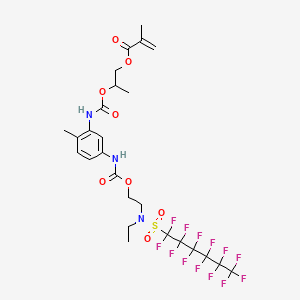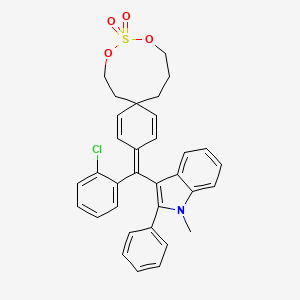
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a cyclohexadienylidene core, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through electrophilic substitution. The final step involves the formation of the cyclohexadienylidene core and the addition of the diethyl methyl sulphate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
化学反应分析
Types of Reactions
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethyl methyl sulphate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
85187-85-5 |
|---|---|
分子式 |
C33H30ClNO4S |
分子量 |
572.1 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)-(1-methyl-2-phenylindol-3-yl)methylidene]-10,12-dioxa-11λ6-thiaspiro[5.8]tetradeca-1,4-diene 11,11-dioxide |
InChI |
InChI=1S/C33H30ClNO4S/c1-35-29-15-8-6-13-27(29)31(32(35)25-10-3-2-4-11-25)30(26-12-5-7-14-28(26)34)24-16-19-33(20-17-24)18-9-22-38-40(36,37)39-23-21-33/h2-8,10-17,19-20H,9,18,21-23H2,1H3 |
InChI 键 |
AFFVQHVIAZJYRS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=C4C=CC5(CCCOS(=O)(=O)OCC5)C=C4)C6=CC=CC=C6Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


